molecular formula C12H23NO4 B8404545 Ethyl 3-(N-methyl-N-(2-ethoxycarbonyleth-1-yl)amino)butanoate

Ethyl 3-(N-methyl-N-(2-ethoxycarbonyleth-1-yl)amino)butanoate

Cat. No. B8404545
M. Wt: 245.32 g/mol
InChI Key: OSMZOJMYZQNHLM-UHFFFAOYSA-N
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Patent
US06303627B1

Procedure details

A mixture of 54.4 gm (0.374 mole) ethyl 3-(N-methyl-amino)butanoate and 100 gm (0.999 mole) ethyl acrylate was heated at 110° C. with stirring for 18 hours. The reaction mixture was cooled to room temperature and then distilled under reduced pressure to provide 61.7 gm (67.1%) of the desired compound.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Yield
67.1%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]([CH3:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[CH2:13]>>[CH3:1][N:2]([CH:3]([CH3:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:13][CH2:12][C:11]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
54.4 g
Type
reactant
Smiles
CNC(CC(=O)OCC)C
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(CCC(=O)OCC)C(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 61.7 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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